N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide
Description
N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a substituted oxalamide derivative characterized by a cyclohexenylethyl group and a hydroxybutanamine moiety. Oxalamides are a versatile class of compounds with applications ranging from flavoring agents (e.g., umami enhancers like S336 ) to bioactive molecules in medicinal chemistry (e.g., enzyme inhibitors ).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-12(10-17)16-14(19)13(18)15-9-8-11-6-4-3-5-7-11/h6,12,17H,2-5,7-10H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPZVCGKSUOXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NCCC1=CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative. This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to yield cyclohexene.
Alkylation: The cyclohexene is then subjected to alkylation with an appropriate ethylating agent to introduce the ethyl group.
Oxalamide Formation: The final step involves the reaction of the alkylated cyclohexene with oxalic acid derivatives to form the oxalamide structure. This step typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the oxalamide group into amines or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halides, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-hydroxybutan-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Flavoring Agents
- S336 is a potent umami enhancer approved globally (FEMA 4233) with a safety profile supported by a NOEL of 100 mg/kg/day in rodents . Its dimethoxybenzyl and pyridylethyl groups prevent amide hydrolysis in metabolic studies .
The target compound’s hydroxybutan group could undergo oxidative metabolism (e.g., hydroxylation), differing from S336’s resistance to hydrolysis. Regulatory approval would require toxicity studies akin to those for S336 .
Bioactive Molecules
- N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) and analogs show promise as enzyme inhibitors, with yields and activities influenced by substituent electronics .
- GMC-series oxalamides (e.g., GMC-1 to GMC-5) exhibit antimicrobial activity attributed to aryl and isoindoline groups .
The target compound’s cyclohexenyl group may enhance membrane permeability, while the hydroxybutan could modulate target binding via HB interactions. However, its bioactivity remains speculative without direct data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
